Home > Products > Screening Compounds P60382 > Ranacyclin-B-RN6
Ranacyclin-B-RN6 -

Ranacyclin-B-RN6

Catalog Number: EVT-244666
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Ranacyclin-B-RN6 can be approached through both natural extraction from frog skin and synthetic methods. Natural extraction involves isolating the peptide from the skin secretions of specific frog species known to produce it. This process typically includes:

  1. Collection: Skin secretions are collected from live frogs under controlled conditions.
  2. Purification: The collected secretions undergo purification processes such as high-performance liquid chromatography (HPLC) to isolate Ranacyclin-B-RN6 from other peptides and compounds present.
  3. Characterization: Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of the peptide.

Synthetic methods may involve solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain on a solid support. This method allows for precise control over the sequence and modifications of the peptide.

Molecular Structure Analysis

Ranacyclin-B-RN6 exhibits a distinct molecular structure characterized by its sequence of amino acids and the presence of multiple disulfide bonds formed between cysteine residues. The specific sequence contributes to its three-dimensional conformation, which is crucial for its biological activity.

Structure Data

  • Amino Acid Sequence: The exact sequence is critical for determining its interactions with microbial membranes.
  • Disulfide Bridges: The arrangement of disulfide bonds stabilizes the peptide structure, enhancing its resistance to proteolytic degradation.

The molecular weight and other structural parameters can be determined through analytical techniques such as mass spectrometry, providing insights into its stability and reactivity.

Chemical Reactions Analysis

Ranacyclin-B-RN6 participates in various chemical reactions that are essential for its biological function. Key reactions include:

  • Interaction with Membranes: The peptide can insert itself into microbial membranes, leading to membrane disruption.
  • Formation of Complexes: It may form complexes with metal ions or other biomolecules that enhance its antimicrobial activity.

These reactions are influenced by environmental factors such as pH, ionic strength, and temperature, which can affect the peptide's conformation and activity.

Mechanism of Action

The mechanism of action of Ranacyclin-B-RN6 primarily involves its interaction with microbial membranes.

  1. Membrane Disruption: The positively charged regions of the peptide interact with negatively charged components of microbial membranes, leading to pore formation.
  2. Cell Lysis: This disruption results in leakage of cellular contents, ultimately causing cell death.

Data from studies indicate that this mechanism is effective against a broad spectrum of pathogens, including bacteria and fungi.

Physical and Chemical Properties Analysis

Ranacyclin-B-RN6 possesses several notable physical and chemical properties:

  • Solubility: It is generally soluble in aqueous solutions, which is advantageous for biological applications.
  • Stability: The presence of disulfide bonds contributes to its stability under physiological conditions.
  • pH Sensitivity: The activity may vary with changes in pH, which can influence its charge and interaction with membranes.

Relevant data regarding these properties can be obtained through experimental studies that assess stability under various conditions.

Applications

Ranacyclin-B-RN6 has significant potential in scientific research and therapeutic applications:

  • Antimicrobial Agents: Due to its potent antimicrobial properties, it is being investigated as a candidate for developing new antibiotics.
  • Therapeutic Uses: Its ability to disrupt microbial membranes makes it a potential treatment option for infections caused by resistant strains.
  • Biotechnology: The peptide's unique properties may be harnessed in biotechnological applications such as drug delivery systems or as preservatives in food products.
Introduction to Ranacyclin-B-RN6 in Biomedical Research

Biological Sources and Ecological Significance of Amphibian-Derived Protease Inhibitors

Ranacyclin-B-RN6 belongs to a class of bioactive peptides isolated from the skin secretions of Pelophylax nigromaculatus (the East Asian frog), a species inhabiting freshwater ecosystems across China, Korea, and Japan [1]. Amphibian skin secretions constitute a complex chemical defense system against microbial pathogens and predators in aquatic and terrestrial environments. These peptides are stored in granular glands and released through holocrine secretion upon stress or injury, forming a critical component of innate immunity [3]. The ecological role of Ranacyclin-B-RN6 is multifaceted: it acts as a selective serine protease inhibitor, disrupting digestive enzymes in potential predators (e.g., insects, reptiles) and inhibiting microbial proteases from pathogens like Staphylococcus aureus [1] [5].

Notably, amphibian-derived protease inhibitors exhibit habitat-specific evolutionary diversification. Species within the Ranidae family demonstrate distinct peptide profiles correlated with geographical distribution and environmental pressures. For example, Pelophylax species from temperate regions express structurally unique ranacyclins compared to tropical Odorrana frogs, suggesting adaptive divergence [3] [6]. The non-invasive collection method—transdermal electrical stimulation (5–10 V DC pulses)—allows sustainable harvesting of secretions without harming specimens [1] [3].

Table 1: Key Amphibian-Derived Protease Inhibitors with Biological Activities

Peptide NameSource SpeciesProtease TargetEcological FunctionUnique Feature
Ranacyclin-B-RN6Pelophylax nigromaculatusTrypsinAnti-predator defenseHigh trypsin specificity (Ki ~nM)
Ranacyclin-TRana temporariaBacterial proteasesAntimicrobial barrierCyclic structure
Ranacyclin-ERana esculentaFungal proteasesPrevents cutaneous infectionsMembrane permeabilization
pLRLithobates pipiensHost immune proteasesImmunomodulationGranulocyte suppression

Classification Within the Bowman-Birk Inhibitor Family: Structural and Functional Context

Ranacyclin-B-RN6 is classified within the Bowman-Birk inhibitor (BBI) superfamily (MEROPS clan IF) based on its conserved cysteine-rich scaffold and trypsin inhibitory loop (TIL) [1] [4]. Unlike canonical plant BBIs (e.g., soybean BBI with a 9-residue loop: CTP1SXPPXC), amphibian BBLTIs (Bowman-Birk-like trypsin inhibitors) feature an extended 11-residue disulfide-bridged loop (CWTP1SXPPXPC, P1 = Lys/Arg) [1] [4]. This structural motif confers exceptional stability against proteolytic degradation—a necessity for function in bacterial-rich environments. Key characteristics include:

  • Structural Motifs: The TIL domain contains the P1 residue (Lys9 in Ranacyclin-B-RN6) essential for trypsin binding. Two disulfide bonds (Cys6-Cys16 and Cys3-Cys14) stabilize the β-sheet conformation, verified via circular dichroism spectroscopy in membrane-mimetic environments [1] [6].
  • Functional Diversification: Unlike dicot BBIs (e.g., soybean) with dual trypsin/chymotrypsin inhibition, amphibian BBLTIs are "single-headed" inhibitors primarily targeting trypsin-like proteases. Ranacyclin-B-RN6 exhibits a Ki of 447 nM against trypsin but negligible chymotrypsin inhibition [1].
  • Structure-Activity Relationships: Analogue studies reveal that residues outside the TIL domain modulate efficacy. Substituting Lys9 with Phe in Ranacyclin-B-RN6 ablates trypsin inhibition but enhances chymotrypsin suppression (Ki = 1.0 µM), demonstrating target plasticity [6].

Table 2: Structural and Functional Comparison of Bowman-Birk Inhibitors

FeaturePlant BBIsAmphibian BBLTIsRanacyclin-B-RN6
Inhibitory Loop9 residues (CTP1SXPPXC)11 residues (CWTP1SXPPXPC)11 residues
Disulfide Bonds7 conserved2–3 bonds2 bonds (Cys3-Cys14, Cys6-Cys16)
SpecificityDual (trypsin/chymotrypsin)Single (trypsin)Selective trypsin inhibition
Molecular Weight~8 kDa1.7–2.5 kDa1.8 kDa

Knowledge Gaps in Ranacyclin-B-RN6 Research: Bridging Evolutionary and Pharmacological Insights

Despite its therapeutic potential, critical knowledge gaps impede translational applications:

  • Evolutionary Drivers: The genomic basis for TIL domain diversification across Pelophylax species remains uncharacterized. Shotgun cloning of skin secretion cDNA libraries suggests rapid gene duplication events, but in vivo studies confirming selective pressures (e.g., pathogen coevolution) are lacking [1] [9].
  • Mechanistic Ambiguities: While trypsin inhibition is well-documented, Ranacyclin-B-RN6’s synergism with antibiotics (e.g., gentamicin against MRSA) implies immunomodulatory pathways independent of protease inhibition [1]. The exact cellular targets—Toll-like receptors or cytokine modulators—are unidentified.
  • Delivery Challenges: Despite low cytotoxicity in vitro, its susceptibility to serum proteases and poor oral bioavailability limit preclinical development. Nanoparticle encapsulation—successful for plant BBIs—remains untested for amphibian peptides [4].
  • Biosynthetic Complexity: Solid-phase peptide synthesis replicates native activity, but disulfide bond misfolding occurs in >40% of batches, necessitating costly oxidative refolding [1].

Future research priorities include:

  • Phylogenetic Mapping: Transcriptome sequencing of Pelophylax subspecies to correlate TIL mutations with habitat-specific pathogen loads.
  • Omics-Driven Optimization: Machine learning models to predict stable analogues with enhanced protease resistance.
  • Mode-of-Action Studies: SPR biosensor assays to identify host-pathogen interaction partners beyond trypsin.

Properties

Product Name

Ranacyclin-B-RN6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.